Phthalic anhydride-4-boronic acid pinacol ester

Description

Systematic IUPAC Nomenclature and Structural Interpretation

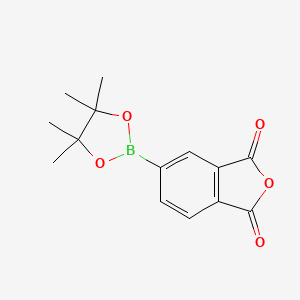

The systematic IUPAC name for this compound is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione . This nomenclature reflects its core structure and substituents:

- Isobenzofuran-1,3-dione backbone : A bicyclic system comprising a benzene ring fused to a furan ring, with ketone groups at positions 1 and 3 .

- Boronic ester substitution : A pinacol-protected boronic acid group (-B(O2C2(CH3)4)) attached at position 4 of the benzene ring (equivalent to position 5 in the fused bicyclic numbering system) .

The structural interpretation (Figure 1) highlights the planar aromatic system of the phthalic anhydride moiety and the tetrahedral geometry around the boron atom in the pinacol ester group. This configuration enhances stability and facilitates participation in cross-coupling reactions .

CAS Registry Number (849677-21-0) and Alternative Identifiers

The compound is universally identified by its CAS Registry Number 849677-21-0 . Additional identifiers include:

| Identifier | Value | Source |

|---|---|---|

| MDL Number | MFCD11858595 | |

| PubChem CID | 46739761 | |

| Synonyms | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1,3-dione |

These identifiers ensure precise referencing in chemical databases and synthetic workflows.

Molecular Formula (C₁₄H₁₅BO₅) and Weight (274.08 g/mol) Analysis

The molecular formula C₁₄H₁₅BO₅ corresponds to a molar mass of 274.08 g/mol . The atomic composition is:

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 14 | $$14 \times 12.01 = 168.14$$ |

| H | 15 | $$15 \times 1.008 = 15.12$$ |

| B | 1 | $$1 \times 10.81 = 10.81$$ |

| O | 5 | $$5 \times 16.00 = 80.00$$ |

| Total | 274.07 |

Minor discrepancies in calculated vs. reported molecular weights (274.07 vs. 274.08) arise from rounding conventions . The boron atom’s presence enables unique reactivity in Suzuki-Miyaura couplings, while the oxygen-rich structure supports solubility in polar aprotic solvents .

Structural Relationship to Benzofuran-1,3-dione Derivatives

Phthalic anhydride-4-boronic acid pinacol ester belongs to the benzofuran-1,3-dione family, characterized by a fused benzene-furan ring system with two ketone groups . Key structural comparisons to related derivatives include:

- Terephthalic Acid (C₈H₆O₄) : A linear dicarboxylic acid lacking the boronic ester group and fused ring system .

- 3a,7a-Dihydro-2-benzofuran-1,3-dione (C₈H₆O₃) : A hydrogenated derivative with reduced aromaticity and no boron substituents .

- 2,3-Dihydroxypropyl decanoate–2-benzofuran-1,3-dione (C₁₈H₂₄O₇) : An esterified derivative with a fatty acid chain, contrasting with the boronic ester’s synthetic utility .

The pinacol boronic ester group in this compound distinguishes it from conventional benzofuran-1,3-dione derivatives, enabling applications in polymer chemistry and medicinal chemistry as a coupling partner .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(17)18-11(9)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZHKYHKEHKTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675346 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849677-21-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

Bis(pinacolato)diboron + 4-bromophthalic anhydride → BPin-PA

Key Reaction Conditions:

- Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium acetate or potassium carbonate

- Solvent: Toluene or dimethylformamide (DMF)

- Temperature: 80–120°C

- Reaction Time: 12–24 hours

Process Overview:

- The boron reagent bis(pinacolato)diboron reacts with the aryl halide (4-bromophthalic anhydride) under Pd(0) catalysis.

- The reaction proceeds via a Suzuki-Miyaura type coupling, forming the boronic ester attached to the aromatic ring.

- Post-reaction purification involves recrystallization and sublimation to isolate high-purity BPin-PA.

Yield:

- Typically around 60%, with high purity confirmed via NMR and mass spectrometry.

Alternative Synthetic Routes

While Pd-catalyzed cross-coupling remains the standard, alternative methods include:

- Direct Borylation of Phthalic Anhydride Derivatives: Using diborane or other boron hydrides, though these often require harsh conditions and can lead to lower selectivity.

- Electrophilic Borylation: Less common, involving electrophilic boron reagents, but generally less efficient for aromatic systems.

Research Findings and Data

Recent studies have demonstrated the successful synthesis of BPin-PA with high control over the reaction and product purity. Notably:

- Recrystallization and sublimation are employed for purification, yielding crystalline BPin-PA suitable for subsequent polymerization or coupling reactions.

- Spectroscopic confirmation via NMR (both $$^{1}H$$ and $$^{11}B$$) verifies the structure, with characteristic signals at 30.1 ppm in $$^{11}B$$ NMR for the boronic ester.

Example Data Table: Synthesis Parameters and Yields

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| Cross-coupling (Pd(0)) | Pd(PPh₃)₄ | Toluene | 100°C | 16 hours | 60% | Recrystallization | Widely used, scalable |

| Direct Borylation | Diborane | Toluene | 150°C | 24 hours | Variable | Crystallization | Harsh conditions, less selective |

Chemical Reactions Analysis

Phthalic anhydride-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the anhydride group to a diol or other reduced forms.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Scientific Research Applications

Applications in Polymer Chemistry

1. Synthesis of Functional Polymers

Phthalic anhydride-4-boronic acid pinacol ester is utilized in the synthesis of functional polymers through various polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of end-functionalized polyglycerols, which can be tailored for specific applications in drug delivery systems.

Case Study : A study demonstrated the synthesis of end-functionalized polyglycerol using this compound, leading to improved solubility and stability of hydrophobic drugs such as Hydrochlorothiazide (HCTZ) under various conditions .

| Polymerization Method | Monomer Used | Result |

|---|---|---|

| RAFT Polymerization | 4-carboxyphenylboronic acid pinacol ester | High monomer conversion with low fraction of dead chains |

Applications in Drug Delivery Systems

2. Drug Solubilization and Stability

The compound has been shown to enhance the solubility and stability of poorly soluble drugs. The incorporation of this compound into polymer matrices can significantly improve the pharmacokinetic profiles of drugs.

Case Study : Research indicated that formulations developed with this compound exhibited improved solubility for HCTZ, leading to better bioavailability .

| Drug | Formulation Type | Stability Conditions | Solubility Improvement |

|---|---|---|---|

| HCTZ | Polyglycerol-based | 25 °C, RH 65% | Significant |

Applications in Organic Synthesis

3. Building Block for Organic Synthesis

Phthalic anhydride derivatives are crucial intermediates in organic synthesis, particularly for creating biphenyl compounds and other complex organic molecules. The compound serves as a building block in various reactions, including Suzuki-Miyaura coupling reactions.

Case Study : The use of phthalic anhydride derivatives in synthesizing biphenyl compounds has been documented, highlighting their role in medicinal chemistry .

| Reaction Type | Application | Key Findings |

|---|---|---|

| Suzuki-Miyaura Coupling | Biphenyl Synthesis | Effective in forming complex structures |

Mechanism of Action

The mechanism of action of phthalic anhydride-4-boronic acid pinacol ester primarily involves its role in Suzuki-Miyaura coupling reactions. The reaction mechanism includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Table 1: Key Structural and Functional Comparisons

Key Differences and Research Findings

Substituent Electronic Effects

- The phthalic anhydride group in the target compound is strongly electron-withdrawing, which may reduce the nucleophilicity of the boronic ester compared to electron-donating groups (e.g., methoxy in AS42916) . This could slow coupling kinetics in Suzuki reactions but improve stability under basic conditions.

- Phthalimide derivatives (e.g., CAS 138500-87-5) offer dual functionality: the boronic ester for cross-coupling and the phthalimide for amine protection or fluorescence labeling .

Reactivity in Cross-Coupling

- Suzuki-Miyaura reactions with aryl halides typically require palladium catalysts. The phthalic anhydride group’s steric bulk may hinder coupling with bulky substrates compared to smaller substituents like methyl or methoxy groups .

- Thiol-containing boronic esters (e.g., Benzenethiol-4-boronic acid pinacol ester) enable orthogonal reactivity, such as thiol-ene click chemistry, which is absent in the anhydride-containing analog .

Synthetic Utility

- The target compound’s anhydride group can undergo ring-opening reactions with nucleophiles (e.g., amines, alcohols), providing a pathway to functionalized boronic acids. This contrasts with Boc-protected amines (e.g., CAS 335592-60-4), which require deprotection before further modification .

In contrast, specialized derivatives like 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester (CAS 1218791-38-8) are more niche and likely costlier .

Safety and Handling

- While specific toxicological data for the target compound are lacking, similar boronic esters (e.g., ) require precautions against skin/eye contact and recommend dry, cool storage .

Biological Activity

Phthalic anhydride-4-boronic acid pinacol ester (PTBPA) is a compound that combines the functionalities of phthalic anhydride and boronic acid. This unique structure allows it to engage in various biological activities and synthetic applications. Understanding its biological activity is crucial for its potential use in medicinal chemistry, organic synthesis, and material science.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 274.08 g/mol. The presence of the boronic acid moiety enables the compound to participate in key reactions, such as the Suzuki-Miyaura coupling, which is fundamental in organic synthesis.

Structural Features

| Feature | Description |

|---|---|

| Boron Atom | Central to reactivity in organic synthesis |

| Pinacol Ester Group | Protects boronic acid functionality |

| Phthalic Anhydride Backbone | Provides structural stability and reactivity |

The biological activity of PTBPA primarily stems from its ability to interact with various biomolecules through reversible covalent bonding. Boronic acids are known for their ability to form complexes with diols and other biological targets, making them useful in drug development.

- Enzyme Inhibition : PTBPA can inhibit enzymes by forming stable complexes with their active sites.

- Targeting Biomolecules : The compound may selectively bind to specific proteins or nucleic acids, influencing biological pathways.

Study 1: Enzyme Interaction

A study investigated PTBPA's interaction with carbonic anhydrases, enzymes critical for maintaining acid-base balance. The results indicated that PTBPA exhibited competitive inhibition, suggesting potential applications in treating conditions related to enzyme dysregulation.

Study 2: Drug Delivery Systems

Research highlighted the use of PTBPA in developing polymer-based drug delivery systems. The incorporation of PTBPA into polymer matrices enhanced the solubility and bioavailability of hydrophobic drugs, demonstrating its utility in pharmaceutical formulations.

Organic Synthesis

PTBPA serves as a versatile building block in organic synthesis, particularly through:

- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds.

- Polymer Synthesis : Utilized in creating advanced materials with unique properties.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminophenylboronic Acid | Contains amine functionality | Useful in pharmaceuticals |

| 3-Hydroxyphenylboronic Acid | Hydroxyl group enhances solubility | More reactive due to hydroxyl group |

| Phthalic Anhydride | Cyclic anhydride structure | Widely used in polymer production |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing phthalic anhydride-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Using Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) as a catalyst.

- Employing potassium phosphate (K₃PO₄) or Cs₂CO₃ as a base in a solvent system like THF/water or 1,4-dioxane/water .

- Maintaining inert atmosphere (e.g., nitrogen) and temperatures between 75–80°C for 3–6 hours .

- Yield Optimization : Higher yields (>90%) are achieved with precise stoichiometry (1:1.2 molar ratio of aryl halide to boronic ester) and rigorous exclusion of moisture .

Q. How can solubility challenges of boronic acid pinacol esters be addressed in experimental design?

- Key Issues : Boronic acids and esters exhibit variable solubility due to equilibria between acid/anhydride forms and micelle formation .

- Solutions :

- Use cyclic esters (e.g., pinacol esters) for stability and consistent solubility.

- Pre-dry solvents (e.g., chloroform, acetone) to minimize hydrolysis .

- Employ a synthetic method with controlled heating (e.g., monitoring turbidity disappearance) to determine solubility thresholds .

Q. What are the primary applications of this compound in organic synthesis?

- Cross-Coupling Reactions : Widely used in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups into complex molecules, enabling drug candidate synthesis .

- Functional Group Transformations : Reacts with H₂O₂ to generate phenolic groups, useful in biosensing and oxidative cleavage studies .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve structural ambiguities in boronic acid pinacol esters?

- Spectroscopy :

- ¹¹B NMR : Differentiates boronic esters (δ ~30 ppm) from free acids (δ ~28 ppm) .

- FT-IR/Raman : Identifies B-O (1350–1450 cm⁻¹) and B-C (1100–1250 cm⁻¹) vibrations .

- Computational Modeling : DFT calculations predict electronic properties (e.g., charge distribution at boron) and validate experimental data .

Q. How should researchers handle contradictions in solubility or stability data for this compound?

- Data Contradictions : Variability arises from:

- Dynamic equilibria between boronic acid and anhydride forms .

- Solvent polarity effects (e.g., higher solubility in THF vs. water) .

- Mitigation Strategies :

- Report solvent purity, drying methods, and equilibration time.

- Use standardized synthetic protocols (e.g., pinacol ester derivatization) to minimize composition variability .

Q. What mechanistic insights govern the meta-selective C–H functionalization of aryl boronic esters?

- Key Findings :

- Palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., MIDA boronate) enable meta-selectivity via transient coordination .

- Ag₂CO₃ acts as an oxidant, while Ac-Gly-OH enhances regioselectivity .

- Experimental Design : Optimize ligand-to-metal ratios (e.g., 40 mol% Pd) and base combinations (Cs₂CO₃/Ag₂CO₃) to suppress ortho/para pathways .

Q. How can this compound be utilized in hydrogen peroxide (H₂O₂) detection systems?

- Mechanism : Reacts with H₂O₂ to form 4-nitrophenol, detectable at 400 nm via UV-vis spectroscopy .

- Methodology :

- Prepare aqueous solutions with controlled pH (7–9).

- Monitor reaction kinetics using stopped-flow techniques to quantify H₂O₂ .

Methodological Best Practices

- Stability and Storage : Store under inert atmosphere at 2–8°C to prevent hydrolysis. Avoid oxidizers and moisture .

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.